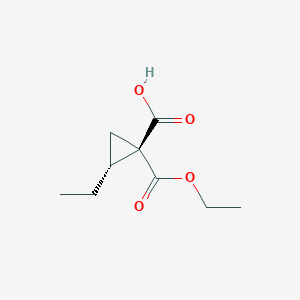
(1S,2R)-1-(Ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-(Ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylicacid is a cyclopropane derivative with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a cyclopropane ring substituted with ethyl and ethoxycarbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(Ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylicacid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-(Ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The ethyl and ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-1-(Ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylicacid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound can serve as a probe to study enzyme-catalyzed reactions involving cyclopropane derivatives. It may also be used in the design of bioactive molecules with potential therapeutic applications.
Medicine
The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators. Its potential pharmacological properties are of interest in medicinal chemistry.
Industry
In the industrial sector, (1S,2R)-1-(Ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylicacid can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism by which (1S,2R)-1-(Ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylicacid exerts its effects depends on its specific application. In enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate binding and catalytic activity. In receptor modulation, it may bind to specific receptors, altering their conformation and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,6R)-6-Acetoxy-2-(bis(4-methoxyphenyl)(phenyl)methoxy)-4-(ethoxycarbonyl)cyclohex-3-en-1-yl Benzoate
- Methyl (1S,2R,3S,4R)-2-benzamido-3-[(ethoxycarbonyl)oxy]bicyclo[2.2.1]hept-5-ene-2-carboxylate
- (1S,2R,5R,10R,11S,13S,14S,15S)-5-(acetyloxy)-14-[(1Z)-1-{[(ethoxycarbonyl)amino]imino]
Uniqueness
(1S,2R)-1-(Ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylicacid is unique due to its specific stereochemistry and functional groups. The presence of both ethyl and ethoxycarbonyl groups on the cyclopropane ring imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(1S,2R)-1-ethoxycarbonyl-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-3-6-5-9(6,7(10)11)8(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)/t6-,9+/m1/s1 |
InChI Key |
IHDIQTKIKDGWHM-MUWHJKNJSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@]1(C(=O)O)C(=O)OCC |
Canonical SMILES |
CCC1CC1(C(=O)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


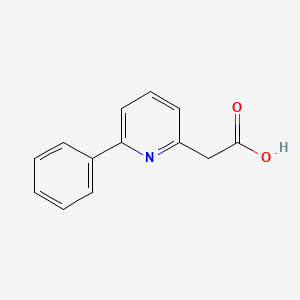
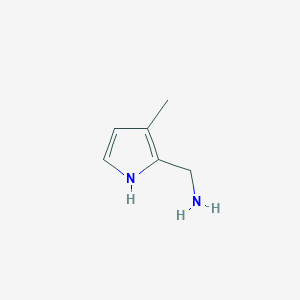
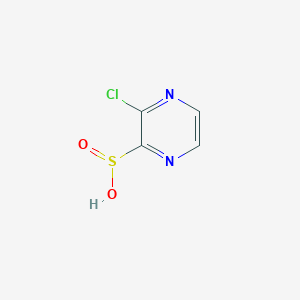
![9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-](/img/structure/B13128984.png)
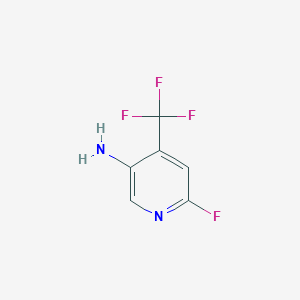
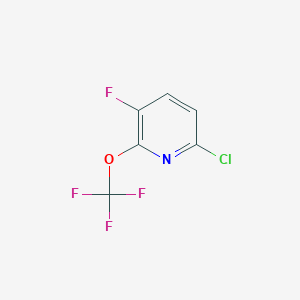
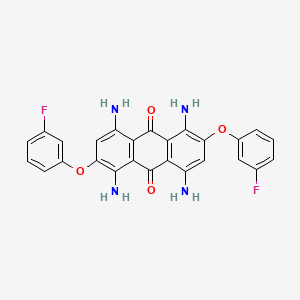
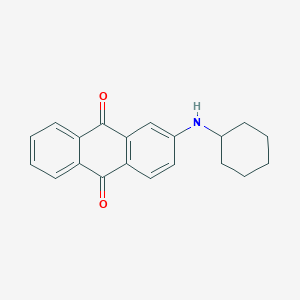
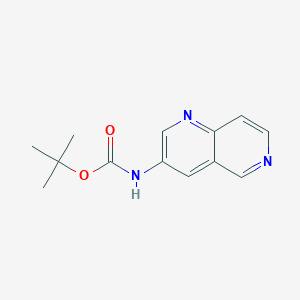
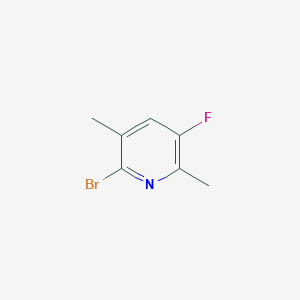
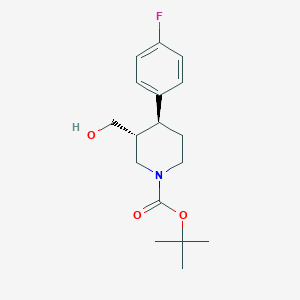
![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)
